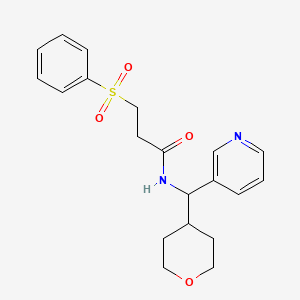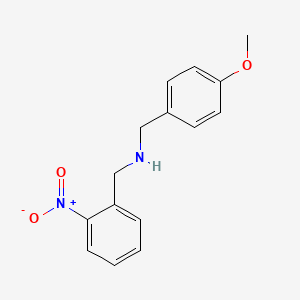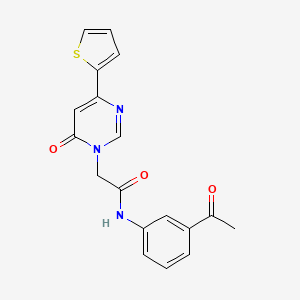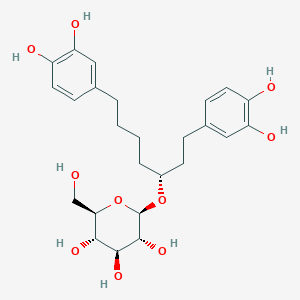
Rubranoside A
Vue d'ensemble
Description
Rubranoside A is a diarylheptanoid . It is a natural product found in Alnus firma, Alnus japonica, and other organisms . It is derived from a plant source .
Molecular Structure Analysis
This compound has the molecular formula C25H34O10 . Its molecular weight is 494.53 g/mol . The InChI key is LSEDQFLRUJOXDX-SBOHWPTNSA-N . The SMILES string representation isOC[C@H]1OC@@Hc(O)c2)CCc3ccc(O)c(O)c3)C@HC@@H[C@@H]1O . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 494.5 g/mol . The compound has 10 hydrogen bond acceptors and 8 hydrogen bond donors . It also has 11 freely rotating bonds . The polar surface area is 180 Ų .Applications De Recherche Scientifique
Médecine
Le Rubranoside A a montré un potentiel dans le domaine médical en raison de son origine naturelle et de ses propriétés bioactives. Il a été identifié comme un composé ayant des effets cytotoxiques sur les cellules du carcinome pulmonaire, suggérant son rôle dans la recherche et la thérapie contre le cancer . Sa capacité à inhiber la réplication virale peut également en faire un candidat pour le développement de médicaments antiviraux, en particulier contre les virus respiratoires.
Agriculture
En agriculture, les propriétés naturelles du this compound pourraient être exploitées pour la protection des plantes et l'amélioration de leur croissance. Son activité cytotoxique pourrait être utilisée pour développer des pesticides ou des herbicides naturels qui ciblent des ravageurs ou des mauvaises herbes spécifiques sans nuire aux cultures .
Biotechnologie
Les applications biotechnologiques du this compound sont prometteuses, en particulier dans le développement de biosenseurs et de bioessais. Son interaction avec les systèmes biologiques peut être exploitée pour détecter diverses biomolécules ou conditions environnementales, aidant au diagnostic et à la surveillance environnementale .
Pharmacologie
Pharmacologiquement, le this compound pourrait être important dans la formulation et les systèmes de délivrance de médicaments. Sa structure moléculaire peut lui permettre d'interagir avec d'autres composés pharmaceutiques, améliorant ainsi leur stabilité ou leur efficacité. Il pourrait également servir de composé de référence pour la synthèse de nouveaux médicaments ayant des propriétés pharmacocinétiques améliorées .
Sciences de l'environnement
Le this compound peut contribuer aux sciences de l'environnement en faisant partie des biosenseurs qui détectent les polluants ou les substances toxiques. Sa sensibilité aux changements biologiques peut être précieuse pour surveiller la santé de l'environnement et l'impact des activités humaines .
Industrie alimentaire
Dans l'industrie alimentaire, le this compound pourrait trouver des applications comme additif naturel, contribuant à la valeur nutritionnelle ou à la conservation des produits alimentaires. Ses propriétés antioxydantes potentielles pourraient contribuer à prolonger la durée de conservation des produits périssables et à maintenir leur qualité .
Mécanisme D'action
Target of Action
Rubranoside A is a natural compound derived from the bark of the Rubia cordifolia plant The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that this compound may exert its effects through its interaction with various cellular targets, leading to changes in cell function . The specifics of these interactions and the resulting changes are currently under investigation.
Biochemical Pathways
It is known that this compound is a diarylheptanoid , a class of compounds known to interact with multiple biochemical pathways
Result of Action
This compound has been shown to have cytotoxic effects on lung carcinoma cells . This may be due to its ability to inhibit viral replication and induce cell death . .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O10/c26-13-21-22(31)23(32)24(33)25(35-21)34-16(8-5-15-7-10-18(28)20(30)12-15)4-2-1-3-14-6-9-17(27)19(29)11-14/h6-7,9-12,16,21-33H,1-5,8,13H2/t16-,21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEDQFLRUJOXDX-SBOHWPTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346958 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
211126-58-8 | |
| Record name | Rubranoside A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401346958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the chemotaxonomic implications of Rubranoside A?
A: this compound, along with other diarylheptanoids, has shown potential as a chemotaxonomic marker for differentiating between Alnus glutinosa (black alder) and Alnus incana (gray alder) [, ]. Studies employing Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) revealed distinct concentration profiles of this compound in bark extracts of these species. These findings suggest that this compound, in combination with analytical techniques like Principal Component Analysis (PCA), can be valuable for species-level differentiation and even identification of potential hybrid species within the Alnus genus.
Q2: Has this compound demonstrated any protective effects against DNA damage?
A: While this compound itself has not been specifically investigated for its DNA protective effects, a closely related compound, Rubranoside B, has been identified as a potential inhibitor of SARS-CoV-2 proteins, which could have implications for reducing inflammation and modulating the immune system []. This suggests a possible avenue for future research exploring the potential bioactivity of this compound in similar contexts.
Q3: What is the chemical structure of this compound?
A: this compound is a diarylheptanoid glycoside. While its complete spectroscopic data hasn't been detailed in the provided excerpts, research indicates it shares the common aglycone moiety, rubranol, with related compounds like Rubranosides B, C, and D []. Further research is needed to elucidate the complete structural characterization of this compound.
Q4: What is the distribution of this compound within Alnus species?
A: this compound has been identified in the bark of Alnus glutinosa and Alnus rubra (red alder) [, ]. The concentration of this compound can vary significantly between and within Alnus species and populations [, ]. Factors like geographical location and potential hybridization can influence the variability in this compound content.
Q5: What analytical techniques are used to identify and quantify this compound?
A: Researchers utilize UPLC-MS/MS to determine the concentration of this compound in plant extracts [, ]. This technique allows for the separation and identification of this compound from other compounds in complex mixtures, providing accurate quantification.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(8-Phenylmethoxyimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2363414.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxamide](/img/structure/B2363421.png)
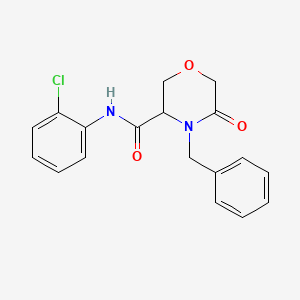
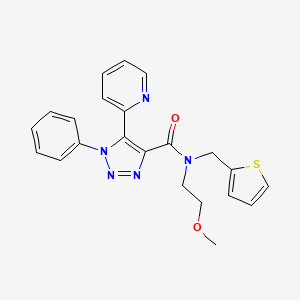
![Tert-butyl N-[[(2S,3S)-2-(trifluoromethyl)piperidin-3-yl]methyl]carbamate](/img/structure/B2363426.png)
![2-[(2-Aminoethyl)amino]pyridine-4-carboxylic acid](/img/structure/B2363428.png)
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2363429.png)

